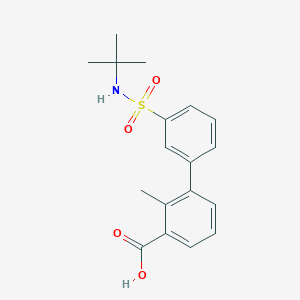
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, or 5-t-BSCB, is a chemical compound found in several plant species, including the Chinese sweetgum tree (Liquidambar formosana). It is a small molecule with a molecular weight of 283.3 g/mol and a melting point of 122-123°C. 5-t-BSCB has been studied for its potential medicinal properties and has been used in laboratory experiments to investigate its pharmacological effects.
作用機序
The mechanism of action of 5-t-BSCB is not yet fully understood. However, it is believed to be related to its ability to modulate the activity of enzymes involved in metabolism. It has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes and other pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BSCB have been studied in several laboratory experiments. It has been shown to inhibit the release of inflammatory cytokines and to modulate the activity of enzymes involved in metabolism. It has also been shown to inhibit the growth of cancer cells and to modulate the activity of cell signaling pathways. In addition, it has been shown to have anti-oxidative and anti-cancer activities.
実験室実験の利点と制限
The advantages of using 5-t-BSCB in laboratory experiments include its small molecular weight and its ability to modulate the activity of enzymes involved in metabolism. It also has a relatively low melting point, which makes it easy to handle and store. However, there are some limitations to using 5-t-BSCB in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not widely available and can be expensive to purchase.
将来の方向性
The potential medicinal properties of 5-t-BSCB have yet to be fully explored. Future research should focus on further investigating its biochemical and physiological effects and its potential therapeutic applications. In particular, further studies should be conducted to examine its effects on cell signaling pathways and its ability to modulate the activity of enzymes involved in metabolism. In addition, further research should be conducted to identify potential drug targets for 5-t-BSCB and to explore its potential use in the treatment of various diseases. Finally, further research should be conducted to examine the safety and efficacy of 5-t-BSCB in humans.
合成法
5-t-BSCB can be synthesized through a two-step reaction. The first step involves the reaction of 2-chlorobenzoic acid and 3-t-butylsulfamoylphenol in aqueous acetic acid, which produces 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoic acid. The second step involves the reaction of 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoic acid with sodium hydroxide in an aqueous solution to produce 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoate.
科学的研究の応用
5-t-BSCB has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. It has been used in laboratory experiments to investigate its pharmacological effects. For example, it has been used to investigate its effects on the growth of cancer cells and its ability to inhibit the release of inflammatory cytokines. It has also been used to investigate its effects on the regulation of cell signaling pathways and its ability to modulate the activity of enzymes involved in metabolism.
特性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIJYWVCAZKNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)










